molecular formula C17H23N3O2 B8410891 2-[3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-N,N-dimethylbutanamide

2-[3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-N,N-dimethylbutanamide

Cat. No. B8410891
M. Wt: 301.4 g/mol
InChI Key: WYHHHLAQGOOIMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04072498

Procedure details

Using the procedure of Example 1, but substituting 2-bromo-N,N-dimethylbutyramide for 2-chloro-N,N-dimethylpropionamide and 3-(o-methoxyphenyl)-4-methylpyrazole for 4-methyl-3-phenylpyrazole there is obtained α-ethyl-3-(o-methoxyphenyl)-N,N,4-trimethylpyrazole-1-acetamide, m.p. 79°-81° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(o-methoxyphenyl)-4-methylpyrazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH:2]([CH3:8])[C:3]([N:5]([CH3:7])[CH3:6])=[O:4].[CH3:9][O:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[C:17]1[C:21]([CH3:22])=[CH:20][NH:19][N:18]=1.[CH3:23]C1C(C2C=CC=CC=2)=NNC=1>>[CH2:8]([CH:2]([N:19]1[CH:20]=[C:21]([CH3:22])[C:17]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[O:10][CH3:9])=[N:18]1)[C:3]([N:5]([CH3:7])[CH3:6])=[O:4])[CH3:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)N(C)C)C
Step Two
Name
3-(o-methoxyphenyl)-4-methylpyrazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)C1=NNC=C1C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=NNC1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C(C(=O)N(C)C)N1N=C(C(=C1)C)C1=C(C=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.